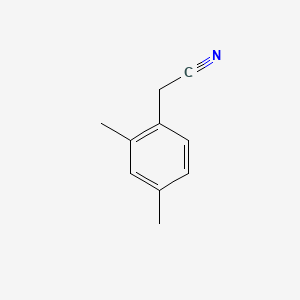

2,4-Dimethylphenylacetonitrile

CAS No.: 68429-53-8

Cat. No.: VC2314307

Molecular Formula: C10H11N

Molecular Weight: 145.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 68429-53-8 |

|---|---|

| Molecular Formula | C10H11N |

| Molecular Weight | 145.2 g/mol |

| IUPAC Name | 2-(2,4-dimethylphenyl)acetonitrile |

| Standard InChI | InChI=1S/C10H11N/c1-8-3-4-10(5-6-11)9(2)7-8/h3-4,7H,5H2,1-2H3 |

| Standard InChI Key | OOWISQLTVOZJJI-UHFFFAOYSA-N |

| SMILES | CC1=CC(=C(C=C1)CC#N)C |

| Canonical SMILES | CC1=CC(=C(C=C1)CC#N)C |

Introduction

2,4-Dimethylphenylacetonitrile, also known as 2,4-dimethylbenzyl cyanide or benzeneacetonitrile, 2,4-dimethyl-, is a chemical compound with the molecular formula C10H11N and a molecular weight of 145.20 g/mol . It is a derivative of acetonitrile, where the methyl group is replaced by a 2,4-dimethylphenyl group. This compound is of interest in organic synthesis due to its versatility as a building block for more complex molecules.

Synthesis and Applications

2,4-Dimethylphenylacetonitrile is used as an intermediate in organic synthesis. One of its notable applications is in the synthesis of 1-(2,4-Dimethylphenyl)ethane-1,2-diamine, which involves the reaction of 2,4-dimethylphenylacetonitrile with ethylenediamine. This reaction typically requires controlled conditions and a catalyst to optimize yield and purity.

Synthesis of 1-(2,4-Dimethylphenyl)ethane-1,2-diamine

-

Starting Materials: 2,4-Dimethylphenylacetonitrile and ethylenediamine.

-

Reaction Conditions: Controlled temperature and pressure with a suitable catalyst.

-

Mechanism: Nucleophilic attack by ethylenediamine on the nitrile group followed by hydrolysis.

-

Product Isolation: Crystallization or distillation.

Future Research Directions

Future research on 2,4-dimethylphenylacetonitrile could focus on its potential biological activities, environmental impact, and expanded applications in organic synthesis. Investigating its reactivity with various nucleophiles and its role in synthesizing compounds with pharmaceutical or industrial importance would be valuable.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume